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Compound of Interest

Compound Name: PROTAC EGFR degrader 3

Cat. No.: B10832072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of

PROTAC EGFR degrader 3, also known as CP17. It includes a summary of its activity,

detailed experimental protocols for its evaluation, and visual representations of the underlying

biological pathways and experimental workflows.

Introduction to PROTAC EGFR Degrader 3 (CP17)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the

cell's own ubiquitin-proteasome system to selectively degrade target proteins. PROTAC EGFR
degrader 3 (CP17) is a potent and selective degrader of the Epidermal Growth Factor

Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. CP17 has

demonstrated significant anti-proliferative and degradation activity against various EGFR

mutant cell lines, making it a promising candidate for further investigation. A key feature of

CP17 is its covalent binding to its target, which contributes to its high potency.[1]

Quantitative Data Summary
The following tables summarize the in vitro efficacy of PROTAC EGFR degrader 3 (CP17) and

other representative EGFR PROTACs in various cancer cell lines.

Table 1: Anti-Proliferative Activity (IC50) of PROTAC EGFR Degrader 3 (CP17)
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Cell Line EGFR Mutation Status IC50 (nM)

H1975 L858R/T790M 32

HCC827 del19 1.60

A431 Wild-Type >10000

Ba/F3 del19/T790M/C797S 481

Ba/F3 L858R/T790M/C797S 669

Data sourced from MedChemExpress.[2]

Table 2: Degradation Activity (DC50) of PROTAC EGFR Degrader 3 (CP17)

Cell Line
EGFR Mutation
Status

DC50 (nM) Treatment Time

H1975 L858R/T790M 1.56 24, 48 h

HCC827 del19 0.49 24, 48 h

Data sourced from MedChemExpress.[2]

Table 3: Degradation Activity (DC50) of Other EGFR PROTACs
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PROTAC
E3 Ligase
Ligand

Cell Line
EGFR
Mutation

DC50 (nM)

Gefitinib-based

PROTAC 3
VHL HCC827 Exon 19 del 11.7

Gefitinib-based

PROTAC 3
VHL H3255 L858R 22.3

MS39

(compound 6)
VHL HCC-827 del19 5.0

MS154

(compound 10)
CRBN HCC-827 del19 11

PROTAC EGFR

degrader 6
Not Specified HCC827 del19 45.2

Data sourced from various publications.[3][4]

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative activity of PROTAC EGFR degrader 3.

Materials:

96-well cell culture plates

Cancer cell lines (e.g., H1975, HCC827)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

PROTAC EGFR degrader 3 (CP17) stock solution (in DMSO)

Cell Counting Kit-8 (CCK-8) reagent
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Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete

medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of PROTAC EGFR degrader 3 in complete medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include a vehicle control (DMSO) and a blank control (medium only).

Incubate the plate for the desired treatment period (e.g., 72 hours).

CCK-8 Addition and Incubation:

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement:

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration and

determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of EGFR protein levels following treatment with

the PROTAC.

Materials:

6-well cell culture plates

Cancer cell lines

Complete cell culture medium

PROTAC EGFR degrader 3 (CP17)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of PROTAC EGFR degrader 3 for the desired time

points (e.g., 24, 48 hours).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatants using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-EGFR) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply the ECL substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.
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Quantify the band intensities using densitometry software and normalize to the loading

control (e.g., β-actin).

Calculate the percentage of EGFR degradation relative to the vehicle control and

determine the DC50 value.

In Vitro Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated degradation of EGFR occurs through the

ubiquitin-proteasome system.

Materials:

Cancer cell lines

PROTAC EGFR degrader 3 (CP17)

Proteasome inhibitor (e.g., MG132)

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

Anti-EGFR antibody for immunoprecipitation

Protein A/G agarose beads

Anti-ubiquitin antibody for Western blotting

Procedure:

Cell Treatment:

Treat cells with PROTAC EGFR degrader 3 in the presence or absence of a proteasome

inhibitor (MG132) for a specified time.

Immunoprecipitation:

Lyse the cells in a buffer containing deubiquitinase inhibitors.

Pre-clear the lysates with protein A/G agarose beads.
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Incubate the lysates with an anti-EGFR antibody overnight at 4°C to form antibody-antigen

complexes.

Add protein A/G agarose beads to capture the complexes.

Wash the beads several times with lysis buffer to remove non-specific binding.

Western Blotting:

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

Perform Western blotting as described in section 3.2, using an anti-ubiquitin antibody to

detect ubiquitinated EGFR. A high-molecular-weight smear will indicate polyubiquitination.

Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
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Click to download full resolution via product page

Caption: Mechanism of action of PROTAC EGFR degrader 3 (CP17).

EGFR Signaling Pathway
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Caption: Simplified overview of the EGFR signaling pathway.
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Experimental Workflow for In Vitro Characterization

In Vitro Assays
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Caption: Experimental workflow for the in vitro characterization of PROTAC EGFR degrader 3.

Chemical Structure of PROTAC EGFR Degrader 3
(CP17)
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The chemical structure of PROTAC EGFR degrader 3 (CP17) is as follows:

(A chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will

provide the SMILES notation if available, or a textual description based on search results.

Based on the search, the exact structure is complex and best represented visually. The CAS

number is 2768472-28-0 and the molecular formula is C60H77N13O8.[2][5])

This guide provides a foundational understanding of the in vitro characterization of PROTAC
EGFR degrader 3. For more in-depth information, please refer to the cited scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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